Cy 3 (Non-Sulfonated)

説明

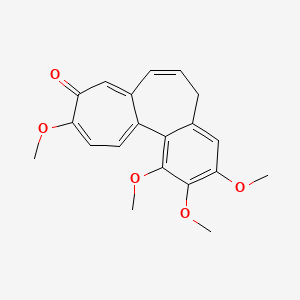

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is an amine-reactive fluorescent dye used as a fluorescent marker for proteins and nucleic acids .

Synthesis Analysis

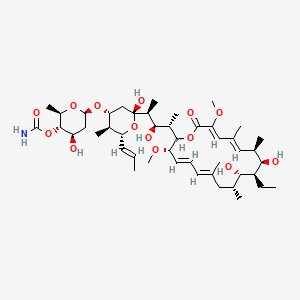

Cy3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. Cyanine3 dyes have been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis .Molecular Structure Analysis

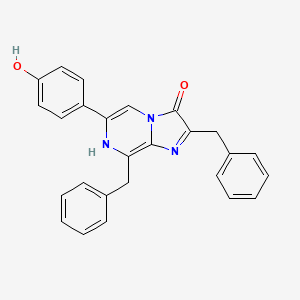

Cyanines are a synthetic dye family belonging to the polymethine group. They are a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium . The Cyanines can be classified into Streptocyanines, Hemicyanines, and Closed cyanines .Chemical Reactions Analysis

Cy3 azide is a non-sulfonated dye ready for use in Click Chemistry reactions, which can be detected by various fluorometers, imagers, and microscopes . The fluorescence efficiency of Cy3 shows better enhancement compared to Cy5 because the former is the faster molecular rotor .Physical And Chemical Properties Analysis

Cy3 Non-Sulfonated (Cyanine3) has a molecular weight of 456.62. It has an excitation maximum at 555 nm and an emission maximum at 569 nm. Its extinction coefficient is 1500001 and its quantum yield is 0.151 . It is not water-soluble and is mainly used for labeling oligos, peptides, and other small molecules .科学的研究の応用

Fluorescent Label for Proteins and Nucleic Acids

“Cy 3 (Non-Sulfonated)” is a traditional fluorescent label used for marking proteins and nucleic acids . It is popular due to its remarkable stability against photobleaching, compatibility with commonly available laser lines and detectors, and commercial availability .

Fluorescence Resonance Energy Transfer (FRET)

“Cy 3 (Non-Sulfonated)” is widely used in FRET measurements, which have played an important role in the study of the structure and function of nucleic acids . FRET on cyanine dyes is deeply studied and widely used as one of a few available tools to measure distances at the nanoscale, including the study of the structure and dynamics of biopolymers .

Study of Protein-Nucleic Acid Interactions

Cyanine dyes like “Cy 3 (Non-Sulfonated)” have been used as fluorescent tags for biomolecules in scientific studies such as studies of protein-nucleic acid interactions .

Nucleic Acid Structure Studies

“Cy 3 (Non-Sulfonated)” is also used in nucleic acid structure studies . The fluorescence efficiency and lifetime of Cy3 increase in the presence of all four nucleoside monophosphates .

Investigation of Photophysical Properties

“Cy 3 (Non-Sulfonated)” is used in the investigation of photophysical properties of indocyanine dyes and their derivatives . The main reason for the low quantum yield is the ultrafast radiation-free deactivation of the excited state of the dye molecule, which is explained by the photoinduced cis – trans -isomerization of the C–C bond in the polymethine chain of the cyanine dye .

Research and Development

“Cy 3 (Non-Sulfonated)” has potential research and development risk . For example, Cy3B has been shown to provide the most efficient fluorescence yield at relatively low labeling ratios, and its fluorescence lifetime is 2.9 ns, making it very valuable for research and applications .

作用機序

Target of Action

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is primarily used in biological labeling, where it binds to these biomolecules and allows for their visualization and quantification .

Mode of Action

The mode of action of Cy 3 (Non-Sulfonated) involves its interaction with proteins and nucleic acids. It binds to these targets through covalent bonding, typically forming part of a nitrogenous heterocyclic system . This interaction results in the emission of fluorescence when the compound is excited by light of a specific wavelength .

Biochemical Pathways

The biochemical pathways affected by Cy 3 (Non-Sulfonated) are primarily those involving the proteins and nucleic acids to which it binds. These can include pathways related to gene expression, protein synthesis, and cellular signaling, among others. The exact pathways affected would depend on the specific proteins or nucleic acids that are labeled with the dye .

Result of Action

The primary result of Cy 3 (Non-Sulfonated)'s action is the emission of fluorescence upon excitation by light of a specific wavelength. This fluorescence can be detected and measured, allowing for the visualization and quantification of the proteins or nucleic acids to which the dye is bound . This can provide valuable information about the presence, location, and quantity of these biomolecules in the biological sample .

Action Environment

The action of Cy 3 (Non-Sulfonated) can be influenced by various environmental factors. For instance, the fluorescence efficiency of Cy 3 is known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity . Moreover, the fluorescence properties of Cy 3 are also affected by the solubility and rotational degrees of freedom . In non-viscous aqueous solutions, Cy 3 has rather low fluorescence efficiency and short excited state lifetimes due to its structural features . Therefore, the environment in which Cy 3 is used can significantly influence its action, efficacy, and stability .

将来の方向性

特性

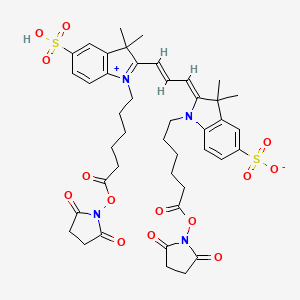

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy 3 (Non-Sulfonated) | |

CAS RN |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。